Cas no 2228941-87-3 (1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine)

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine structure
2228941-87-3 structure
Product name:1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine
CAS No:2228941-87-3
MF:C11H18N4
Molecular Weight:206.287421703339
CID:6259427
PubChem ID:165661114

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine
    • EN300-1753789
    • 2228941-87-3
    • 1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
    • インチ: 1S/C11H18N4/c1-8(12)11(4-5-11)10-7-15(14-13-10)6-9-2-3-9/h7-9H,2-6,12H2,1H3
    • InChIKey: GRWGOROHAAIAIJ-UHFFFAOYSA-N
    • SMILES: N1(C=C(C2(C(C)N)CC2)N=N1)CC1CC1

計算された属性

  • 精确分子量: 206.153146591g/mol
  • 同位素质量: 206.153146591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 56.7Ų

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1753789-2.5g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
2.5g
$3752.0 2023-09-20
Enamine
EN300-1753789-0.1g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
0.1g
$1685.0 2023-09-20
Enamine
EN300-1753789-1.0g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
1g
$1915.0 2023-06-03
Enamine
EN300-1753789-5.0g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
5g
$5553.0 2023-06-03
Enamine
EN300-1753789-0.25g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
0.25g
$1762.0 2023-09-20
Enamine
EN300-1753789-0.5g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
0.5g
$1838.0 2023-09-20
Enamine
EN300-1753789-10g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
10g
$8234.0 2023-09-20
Enamine
EN300-1753789-10.0g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
10g
$8234.0 2023-06-03
Enamine
EN300-1753789-0.05g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
0.05g
$1608.0 2023-09-20
Enamine
EN300-1753789-1g
1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine
2228941-87-3
1g
$1915.0 2023-09-20

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine 関連文献

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amineに関する追加情報

Introduction to 1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine (CAS No. 2228941-87-3)

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2228941-87-3, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The presence of a triazole ring and a cyclopropylmethyl substituent contributes to its unique chemical properties, making it a promising candidate for further exploration in drug discovery and development.

The structural design of 1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine is meticulously crafted to leverage the inherent bioactivity of the triazole moiety, which is well-documented for its role in various biological processes. Triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties, and their incorporation into drug candidates often enhances binding affinity and selectivity. In this compound, the triazole ring is further functionalized with a cyclopropylmethyl group, which introduces steric hindrance and potential hydrophobic interactions that can modulate receptor binding.

Moreover, the ethanamine backbone in the molecule provides a flexible linker that can be optimized for solubility, metabolic stability, and pharmacokinetic profiles. The combination of these structural elements makes 1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine an intriguing candidate for investigating its potential therapeutic applications. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, suggesting its utility in targeting various biological pathways.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug design due to their involvement in numerous physiological processes. The structural features of 1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine suggest that it may interact with enzymes through both hydrophobic and hydrogen bonding interactions. This dual mechanism of action could enhance its efficacy while minimizing off-target effects.

Recent studies have highlighted the importance of triazole-containing compounds in developing next-generation therapeutics. For instance, triazole derivatives have been shown to exhibit potent inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in diseases like cancer and cardiovascular disorders. The presence of the cyclopropylmethyl group in this compound may further enhance its binding affinity by introducing steric constraints that improve receptor specificity.

The synthesis of 1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1amine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cycloaddition reactions between azides and alkynes to form the triazole ring, followed by functional group modifications to introduce the ethanamine moiety. These synthetic strategies are well-established in the literature but have been adapted here to optimize yield and purity.

In terms of pharmaceutical development, the potential applications of this compound are vast. Preliminary pharmacokinetic studies suggest that it may exhibit favorable oral bioavailability and metabolic stability, making it suitable for systemic administration. Additionally, its structural complexity allows for further derivatization to explore new analogs with enhanced pharmacological properties.

The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has been crucial in characterizing the structure of CAS No. 2228941873. These methods provide detailed insights into the molecular conformation and purity of the compound, ensuring that it meets the stringent requirements for preclinical testing.

As research progresses, the integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel molecular entities like CAS No 2228941873. These algorithms can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation more efficiently than traditional methods.

The future prospects for this compound are promising. Ongoing clinical trials are exploring triazole derivatives as treatments for various diseases, providing a strong rationale for investigating new analogs such as CAS No 2228941873. Its unique structural features position it as a valuable tool for understanding enzyme-inhibitory mechanisms at a molecular level.

In conclusion,CAS No 2228941873, or more formally known as {[formula]}, represents a significant advancement in pharmaceutical chemistry. Its intricate structure combines multiple pharmacophoric elements that make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve,CAS No 2228941873will undoubtedly play a crucial role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD